Bozitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLXUIZUCJRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440964-89-5 | |
| Record name | Vebreltinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440964895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vebreltinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VEBRELTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WZP8A9VFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Investigating Bozitinib for PTPRZ1-MET Fusion-Positive Gliomas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma, particularly recurrent and secondary glioblastoma (sGBM), remains a significant therapeutic challenge. A subset of these aggressive brain tumors harbors a specific genetic alteration, the PTPRZ1-MET fusion gene, which drives oncogenic signaling and promotes tumor growth.[1][2][3][4] This fusion leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase, making it a prime target for therapeutic intervention.[1][2] Bozitinib (also known as PLB1001, vebreltinib, and CBT-101), a highly selective, ATP-competitive c-Met inhibitor with the ability to cross the blood-brain barrier, has emerged as a promising agent for this patient population.[2][5] Preclinical and clinical studies have demonstrated its potential to effectively suppress MET-driven glioma progression.[1][2][6] This technical guide provides an in-depth overview of the PTPRZ1-MET fusion, the mechanism of action of this compound, and detailed experimental protocols for its investigation in the context of PTPRZ1-MET fusion-positive gliomas.
The PTPRZ1-MET Fusion Gene in Glioma
The PTPRZ1-MET (ZM) fusion is a chromosomal rearrangement that joins the promoter region of the Protein Tyrosine Phosphatase Receptor Type Z1 (PTPRZ1) gene with the entire coding sequence of the MET proto-oncogene.[1] This fusion is particularly enriched in secondary glioblastomas and grade III astrocytomas.[1][2][4] The fusion leads to high-level expression of the MET oncoprotein, driving hyper-activation of its downstream signaling pathways.[1][2]
Oncogenic Signaling Pathway
The PTPRZ1-MET fusion protein promotes tumorigenesis through the constitutive activation of the MET signaling cascade. This leads to increased cell proliferation, migration, and invasion.[1][2][4] Furthermore, this fusion has been associated with an enrichment of tumor-associated macrophages in the tumor microenvironment.[1][2]
This compound: A Selective c-MET Inhibitor
This compound is an orally bioavailable, highly selective small molecule inhibitor that targets the ATP-binding site of the c-Met receptor tyrosine kinase.[5][7] Its ability to penetrate the blood-brain barrier makes it a particularly suitable candidate for treating intracranial tumors like glioma.[2][5]
Mechanism of Action
This compound competitively inhibits the phosphorylation of c-Met, thereby disrupting the downstream signaling pathways that are aberrantly activated by the PTPRZ1-MET fusion.[7] This inhibition leads to a reduction in tumor cell proliferation and survival, and the induction of G0/G1 phase cell cycle arrest and apoptosis.[8]
Preclinical and Clinical Efficacy of this compound
In Vitro and In Vivo Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound in MET-altered cancer models.
| Model System | Key Findings | Reference |
| In Vitro (MET-amplified gastric cancer cells) | Strong inhibition of c-Met signaling pathway, leading to reduced cell proliferation and survival, and induction of G0/G1 arrest and apoptosis. | [8] |
| In Vitro (Various human primary cancer cell lines) | Inhibition of c-MET activation. | [6] |
| In Vivo (U87 MG xenograft model with PTPRZ1-MET) | Decreased tumor burden compared to vehicle or crizotinib treatment. | [1] |
| In Vivo (Human gastric cancer model) | Dose-dependent inhibition of c-MET dephosphorylation. | [6] |
| In Vivo (Lung, gastric, hepatic, and pancreatic cancer models) | Improved tumor growth inhibition compared to other selective c-MET agents. | [6][9] |
Clinical Trial Data
Clinical investigations have provided evidence of this compound's therapeutic potential in patients with PTPRZ1-MET fusion-positive gliomas. A phase II clinical trial of PLB-1001 (this compound) included 18 patients with recurrent high-grade gliomas harboring the PTPRZ1-MET fusion and/or METex14.[1]
| Glioma Type | Number of Patients | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Secondary Glioblastoma (sGBM) | 6 | 2 | 2 | 2 |
| Grade III Glioma | 9 | 0 | 5 | 4 |
Table based on data from a Phase II clinical trial of PLPB-1001.[1]
More recently, the FUGEN study, a Phase II/III trial in Chinese patients, led to the approval of vebreltinib (this compound) in China for recurrent relapsing glioma with the PTPRZ1-MET fusion gene.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the efficacy of this compound in PTPRZ1-MET fusion-positive glioma models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
PTPRZ1-MET fusion-positive glioma cell lines (e.g., patient-derived cells or engineered lines like U87MG expressing the fusion)
-
96-well plates
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[12][13]
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed glioma cells into 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).[14][15]
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[12][13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
Western Blotting for MET Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of MET and its downstream effectors in response to this compound treatment.
Materials:
-
PTPRZ1-MET fusion-positive glioma cells
-
This compound (and vehicle control)
-
Lysis buffer (e.g., NP40 or RIPA buffer) with protease and phosphatase inhibitors[16][17]
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with this compound or vehicle for a specified time. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and Electrophoresis: Mix the cell lysates with SDS sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Signal Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[17]
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models, where patient tumor tissue is implanted into immunodeficient mice, are highly relevant preclinical models that can recapitulate the heterogeneity of the original tumor.[20][21]
Materials:
-
Fresh PTPRZ1-MET fusion-positive glioma tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID)[21]
-
Surgical tools for tumor processing and implantation
-
This compound formulation for oral gavage[5]
-
Calipers for tumor measurement
Protocol:
-
Tumor Acquisition and Processing: Obtain fresh tumor tissue immediately after surgical resection and store it in a sterile container at 4°C.[20] Dissociate the tumor into a single-cell suspension or small fragments.[20]
-
Orthotopic Implantation: Anesthetize the mice and intracranially implant the glioma cells or tissue fragments.[22]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth, which can be assessed through imaging techniques or by observing neurological symptoms.
-
Drug Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare tumor growth inhibition between the this compound-treated and control groups.
Conclusion
The PTPRZ1-MET fusion gene represents a key actionable target in a subset of gliomas. This compound, a potent and brain-penetrant c-MET inhibitor, has demonstrated significant promise in targeting this specific molecular alteration. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop more effective, personalized treatment strategies for patients with PTPRZ1-MET fusion-positive gliomas.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. ias.ust.hk [ias.ust.hk]
- 3. sciencedaily.com [sciencedaily.com]
- 4. RNA-seq of 272 gliomas revealed a novel, recurrent PTPRZ1-MET fusion transcript in secondary glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apollomicsinc.com [apollomicsinc.com]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. Characterization of this compound as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apollomicsinc.com [apollomicsinc.com]
- 10. Avistone Wins China Approval For First C-Met Inhibitor In Glioblastoma [insights.citeline.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 4.8. Cell Viability Assay [bio-protocol.org]
- 16. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.origene.com [cdn.origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. A patient-derived xenograft mouse platform from epithelioid glioblastoma provides possible druggable screening and translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies [mdpi.com]
Preclinical Antitumor Activity of Bozitinib in Pancreatic Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bozitinib (also known as CBT-101, PLB-1001, and APL-101) is an orally available, potent, and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1] Dysregulation of the HGF/c-MET axis is implicated in the pathogenesis of various solid tumors, including pancreatic cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide summarizes the publicly available data on the preclinical antitumor activity of this compound in pancreatic cancer models, presents detailed experimental protocols based on available information and standard methodologies, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation
In Vitro Activity
This compound has demonstrated inhibitory activity against pancreatic cancer cell lines. The available quantitative data for the KP4 pancreatic cancer cell line is summarized below.
| Cell Line | IC50 (nM) | Reference |
| KP4 | 176 | [5] |
In Vivo Activity
In vivo studies have been conducted to evaluate the antitumor efficacy of this compound in a pancreatic cancer xenograft model.
| Model | Cancer Type | Dosing Regimen | Efficacy | Reference |
| KP4 Xenograft | Pancreatic | Not specified in available abstracts | Described as "robust" and "strong" tumor inhibitory effect. Specific quantitative data such as tumor growth inhibition (TGI) or survival analysis is not detailed in the publicly available literature. | [3][4][5][6][7] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in pancreatic cancer models are not fully described in the available literature. The following protocols are based on the partial information provided for other cancer models treated with this compound and standard laboratory procedures.
Cell Viability Assay (General Protocol)
This protocol describes a common method for assessing the effect of a compound on cancer cell viability.
-
Cell Culture: KP4 pancreatic cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture media. The existing media is removed from the wells and replaced with media containing various concentrations of this compound. Control wells receive media with the vehicle (e-g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®). The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.
In Vivo Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the efficacy of an anticancer agent in a subcutaneous xenograft model.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
-
Cell Implantation: KP4 pancreatic cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels (e.g., 1, 3, and 10 mg/kg, once daily) for a specified duration (e.g., 21 days).[6][7] The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the inhibition of the target (e.g., phosphorylation of c-MET).
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apollomicsinc.com [apollomicsinc.com]
- 4. Apollomics Announces Presentation of Vebreltinib Data at the 2023 IASLC North America Conference on Lung Cancer (NACLC) - Apollomics, Inc. [ir.apollomicsinc.com]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Detecting p-MET Inhibition by Bozitinib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory effect of Bozitinib on the phosphorylation of the MET receptor tyrosine kinase (p-MET) in a cellular context using Western blot analysis. This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of c-MET, which has demonstrated significant anti-tumor activity in preclinical models by blocking the HGF/c-MET signaling pathway.[1][2][3]
Introduction to MET Signaling and this compound Inhibition
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation at specific tyrosine residues within its kinase domain.[4][5] This phosphorylation event activates downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6] Aberrant activation of the HGF/c-MET pathway is a known driver in various cancers.[2][7]
This compound selectively binds to the ATP-binding pocket of c-MET, preventing its autophosphorylation and subsequent activation of downstream signaling.[1][3] This application note details a Western blot methodology to visualize and quantify the reduction in p-MET levels in cultured cells following treatment with this compound, thereby providing a direct measure of its target engagement and inhibitory activity.
Signaling Pathway of HGF/c-MET and Inhibition by this compound
Caption: HGF/c-MET signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-MET
This protocol is designed for adherent cancer cell lines with known MET expression. Optimization may be required for different cell types or experimental conditions.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog No. | Purpose |
| Cell Culture | |||
| MET-expressing cancer cell line | ATCC/equivalent | e.g., MKN-45, H69 | Experimental model |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Varies | Cell growth |
| Fetal Bovine Serum (FBS) | Gibco | Varies | Growth supplement |
| Penicillin-Streptomycin | Gibco | Varies | Antibiotic |
| Stimulation & Inhibition | |||
| Recombinant Human HGF | R&D Systems | 294-HG | Induce MET phosphorylation |
| This compound (PLB-1001) | Selleck Chemicals | S6762 | MET inhibitor |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Solvent for this compound |
| Lysis & Protein Quantification | |||
| RIPA Lysis Buffer | Cell Signaling | 9806 | Cell lysis |
| Protease Inhibitor Cocktail | Roche | 11836170001 | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 | Prevent dephosphorylation |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | Quantify protein concentration |
| Electrophoresis & Transfer | |||
| 4-12% Bis-Tris Gels | Invitrogen | Varies | Protein separation |
| PVDF Membrane | Millipore | IPVH00010 | Protein transfer |
| 20X NuPAGE MOPS SDS Running Buffer | Invitrogen | NP0001 | Electrophoresis buffer |
| 20X NuPAGE Transfer Buffer | Invitrogen | NP0006 | Transfer buffer |
| Immunodetection | |||
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Blocking agent |
| Tris-Buffered Saline with Tween-20 (TBST) | - | - | Wash buffer |
| Anti-phospho-MET (Tyr1234/1235) Ab | Cell Signaling | #3077 | Primary antibody for p-MET |
| Anti-MET Antibody | Cell Signaling | #8198 | Primary antibody for total MET |
| Anti-GAPDH or Anti-β-actin Ab | Cell Signaling | #5174 / #4970 | Loading control antibody |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | #7074 | Secondary antibody |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 | Chemiluminescent detection |
Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture MET-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. Serum Starvation:
-
Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile PBS.
-
Replace with serum-free medium and incubate for 18-24 hours to reduce basal levels of receptor phosphorylation.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
Dilute this compound in serum-free medium to the desired final concentrations (e.g., 0, 10, 30, 100, 300 nM). A vehicle control (DMSO only) must be included.
-
Pre-treat the serum-starved cells with the this compound-containing medium for 2-6 hours. A 6-hour incubation with 30 µM has been shown to be effective in some cell lines.[3][8]
4. HGF Stimulation:
-
To induce MET phosphorylation, stimulate the cells with recombinant human HGF at a final concentration of 40-50 ng/mL for 10-15 minutes at 37°C.[9] The non-stimulated control should receive an equal volume of vehicle.
5. Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
6. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
7. SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of protein with 4X SDS sample buffer and heating at 95°C for 5-10 minutes.[12]
-
Load the samples onto a 4-12% Bis-Tris gel and run at 120-150V until the dye front reaches the bottom of the gel.
8. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
9. Blocking:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background.[10]
10. Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody (anti-p-MET, anti-total-MET, or loading control) diluted in 5% BSA/TBST. Recommended starting dilutions are provided in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
11. Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation and Interpretation
Quantitative data from the Western blot experiment should be presented clearly for comparison. Densitometry analysis of the bands should be performed using software such as ImageJ. The p-MET signal should be normalized to the total MET signal to account for any variations in MET protein levels. Subsequently, this ratio can be normalized to the loading control (e.g., GAPDH) to correct for loading differences.
Table of Experimental Parameters
| Parameter | Recommended Condition | Notes |
| Cell Seeding Density | 80-90% confluency | Ensures sufficient protein yield. |
| Serum Starvation | 18-24 hours | Minimizes basal p-MET levels. |
| This compound Concentration | 10 nM - 1 µM (dose-response) | A concentration of 30 µM has been previously reported.[3][8] |
| This compound Incubation Time | 2-6 hours | A 6-hour incubation has been previously reported.[3][8] |
| HGF Stimulation | 40-50 ng/mL for 10-15 min | Optimal time and concentration may vary by cell line.[9] |
| Protein Loading | 20-30 µg per lane | Ensures detectable signal without overloading. |
| Primary Antibody Dilution | 1:1000 in 5% BSA/TBST | Optimize for specific antibody lot.[13][14] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 in 5% BSA/TBST | Optimize for specific antibody lot. |
| Blocking Buffer | 5% BSA in TBST | Avoid milk-based blockers. |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20) | Avoid PBS-based buffers.[11] |
Expected Outcome: A dose-dependent decrease in the band intensity corresponding to p-MET should be observed in cells treated with this compound compared to the HGF-stimulated vehicle control. The levels of total MET and the loading control should remain relatively constant across all lanes. This result would confirm the inhibitory activity of this compound on MET phosphorylation in a cellular environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of this compound as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Progress and Advances in HGF/MET-Targeted Therapeutic Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. apollomicsinc.com [apollomicsinc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Preparation of cell lysate and western blot analysis [bio-protocol.org]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability Assays Following Bozitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bozitinib (also known as Vebreltinib, PLB-1001, CBT-101) is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[3] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[4] this compound has demonstrated robust anti-tumor activity by effectively blocking the c-Met signaling cascade, leading to the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and induction of apoptosis in cancer cells with MET alterations.[4][5] This document provides detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cells using the MTT and XTT cell viability assays.
Mechanism of Action: this compound and the c-Met Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the c-Met receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][6] Key pathways modulated by c-Met include the RAS-RAF-MAPK, PI3K-Akt, and JAK-STAT pathways, all of which are critical for cancer cell growth and survival.[3][7] By inhibiting c-Met, this compound effectively disrupts these oncogenic signals.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. In vitro studies have shown that this compound is a highly selective and specific inhibitor of tumor cell proliferation with an IC50 of 8 nM.[6]
| Cell Line | Cancer Type | IC50 (nM) |
| LU1901 | Lung Cancer | 5.8[6] |
| EBC-1 | Lung Cancer | 12.2[6] |
| MKN45 | Gastric Cancer | 14.3[6] |
| LI0612 | Liver Cancer | 17.0[6] |
| H1993 | Lung Cancer | 18.6[6] |
| KP4 | Pancreatic Cancer | 176[6] |
Experimental Protocols
The following are detailed protocols for the MTT and XTT assays to determine cell viability following treatment with this compound.
Experimental Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the control wells, add medium with the same concentration of vehicle (e.g., DMSO) as the treated wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another colorimetric method to assess cell viability. In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange-colored formazan product.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Generate Dose-Response Curves: Plot the percentage viability against the logarithm of the this compound concentration.
-
Determine IC50 Value: The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis.
Conclusion
The MTT and XTT assays are reliable and straightforward methods for evaluating the in vitro efficacy of this compound. These protocols provide a framework for researchers to quantify the dose-dependent effects of this compound on cancer cell viability and to determine key pharmacological parameters such as the IC50 value. Accurate and reproducible data from these assays are essential for the preclinical assessment and further development of this compound as a targeted cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. apollomicsinc.com [apollomicsinc.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Bozitinib in MET-Amplified Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide.[1] A subset of these cancers is characterized by the amplification of the MET gene, which leads to the hyperactivation of the c-Met signaling pathway.[2][3] This pathway plays a crucial role in cell proliferation, survival, migration, and invasion, making it an attractive therapeutic target.[1][2] Bozitinib (also known as CBT-101, PLB-1001, and vebreltinib) is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[4][5][6][7] Preclinical studies have demonstrated its robust anti-tumor activity in MET-amplified gastric cancer models, suggesting its potential as a targeted therapeutic agent.[4][5][8]
These application notes provide a comprehensive overview of the use of this compound in MET-amplified gastric cancer cell lines, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the c-Met kinase domain, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4][8] The binding of Hepatocyte Growth Factor (HGF) to c-Met normally triggers a signaling cascade involving pathways such as PI3K/AKT/mTOR and RAS/RAF/ERK/MAPK, which promote tumor cell proliferation, survival, angiogenesis, and metastasis.[9] By inhibiting the initial phosphorylation of c-Met, this compound effectively shuts down these oncogenic signals.[4][8] This leads to the inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in MET-amplified gastric cancer cells.[4][7][8]
Quantitative Data
This compound demonstrates potent and selective activity against MET-amplified gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) values are significantly lower in cell lines with MET amplification compared to those without.
| Cell Line | MET Status | This compound IC50 (nM) | Reference |
| MKN-45 | Amplified | 14.3 | [5] |
| KATO III | Amplified | Not specified, but sensitive | [8] |
| Hs746T | Amplified | <200 (for Crizotinib, another MET inhibitor) | [10] |
| SNU-5 | Amplified | <200 (for Crizotinib) | [10] |
| AGS | Non-amplified | >1000 (for other MET inhibitors) | [2] |
Note: Data for other specific MET inhibitors are included for comparative context where direct this compound data is not available.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in MET-amplified gastric cancer cell lines.
Materials:
-
MET-amplified gastric cancer cell lines (e.g., MKN-45)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For MTT assay, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo®, follow the manufacturer's instructions and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[8]
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
-
MET-amplified gastric cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).[8]
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
MET-amplified gastric cancer cell lines
-
This compound
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.[7]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
MET-amplified gastric cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48 hours.[7]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Expected Results
-
Cell Viability: A dose-dependent decrease in the viability of MET-amplified gastric cancer cell lines, with IC50 values in the low nanomolar range.
-
Western Blot: A significant reduction in the phosphorylation of c-Met, AKT, and ERK upon treatment with this compound. Total protein levels should remain largely unchanged.
-
Cell Cycle: An accumulation of cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest.
-
Apoptosis: An increase in the percentage of apoptotic cells (Annexin V positive) following this compound treatment.
Troubleshooting
-
High IC50 values:
-
Confirm the MET amplification status of the cell line.
-
Check the purity and activity of the this compound compound.
-
Ensure optimal cell health and seeding density.
-
-
No change in phosphorylation:
-
Optimize the treatment time and concentration of this compound.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Verify the specificity and quality of the primary antibodies.
-
-
Inconsistent flow cytometry results:
-
Ensure proper cell fixation and staining procedures.
-
Avoid cell clumping by gentle handling and filtering if necessary.
-
Gate the cell populations accurately during analysis.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of MET-amplified gastric cancer. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's efficacy and mechanism of action in relevant cancer cell line models. These studies are crucial for the preclinical development and validation of this targeted therapy.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Bozitinib Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[1][2] These models are highly valued because they maintain the genotypic and phenotypic characteristics of the original human tumor, offering a more predictive and clinically relevant system for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenograft (CDX) models.[3][4][5] This document provides a comprehensive guide to establishing PDX models and detailed protocols for evaluating the antitumor activity of Bozitinib, a potent and highly selective c-Met inhibitor.[6][7]
This compound, also known as PLB-1001 or CBT-101, is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[6][7][8] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as MET amplification or mutation, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[8][9] this compound selectively binds to c-Met, inhibiting its phosphorylation and disrupting downstream signaling pathways, which may lead to cell death in tumors with c-Met dysregulation.[8][10][11] Preclinical studies have demonstrated this compound's robust anti-tumor activity in various cancer models, including PDX models of gastric, lung, hepatic, and pancreatic cancers.[9][12][13]
These application notes are designed to provide researchers with the necessary protocols to successfully establish PDX models and conduct rigorous preclinical trials of this compound, from tissue acquisition to data interpretation.
I. Establishment of Patient-Derived Xenograft (PDX) Models
The successful establishment of a PDX model is critical for obtaining reliable data. This process involves the direct implantation of fresh patient tumor tissue into immunodeficient mice.
Experimental Protocol: PDX Model Establishment
1. Animal Models:
-
Highly immunodeficient mouse strains are required for efficient engraftment.[3] Commonly used strains include:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
NSG™ (NOD.Cg-Prkdcscid Il2rgtm1Wjl)
-
NOG® (NODShi.Cg-Prkdcscid Il2rgtm1Sug)
-
-
Mice should be housed in a sterile, pathogen-free environment.
2. Patient Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue directly from surgical resection or biopsy under sterile conditions.
-
Place the tissue in a sterile container with a preserving medium (e.g., DMEM with antibiotics) on ice for transport to the laboratory.
-
The tissue should be processed and implanted within 3 hours of collection to ensure viability.[14]
3. Tumor Tissue Processing and Implantation (F0 Generation):
-
In a biological safety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS).
-
Remove any necrotic or non-tumor tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.[12]
-
Anesthetize the recipient mouse (e.g., using ketamine/xylazine).
-
Shave and sterilize the implantation site. For subcutaneous models, this is typically the dorsal flank or interscapular region.[14]
-
Make a small incision (approx. 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket and implant one to two tumor fragments.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse during recovery until it is fully ambulatory.[14]
4. Tumor Growth Monitoring and Passaging (F1 and Subsequent Generations):
-
Monitor mice 2-3 times per week for tumor growth by visual inspection and palpation.
-
Measure tumor dimensions with calipers once a palpable tumor forms. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .
-
When the tumor reaches a volume of approximately 1.0-1.5 cm³, the mouse should be euthanized for tumor harvest.[14] This typically occurs within 4-10 weeks.[14]
-
The harvested tumor can then be processed and implanted into a new cohort of mice for expansion (passaging). PDX models are typically used for studies at early passages (e.g., F3-F5) to maintain fidelity to the original patient tumor.
5. Cryopreservation of PDX Tumors:
-
Tumor fragments can be cryopreserved for future use.
-
Place small tumor fragments in cryovials containing a cryoprotectant solution (e.g., 90% FBS, 10% DMSO).
-
Freeze the vials slowly to -80°C in a controlled-rate freezer, then transfer to liquid nitrogen for long-term storage.
Workflow for PDX Model Establishment
Caption: Workflow for the establishment and expansion of PDX models.
II. This compound Efficacy Testing in PDX Models
Once a PDX model is established and expanded to a sufficient cohort size, it can be used for preclinical efficacy studies.
Experimental Protocol: In Vivo Efficacy Study
1. Study Design:
-
Once tumors in the cohort reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Treatment Groups:
-
This compound (e.g., 3 mg/kg, 10 mg/kg)
-
-
Control Groups:
-
Vehicle Control
-
Standard-of-Care (SoC) control (optional, e.g., cisplatin)[12]
-
2. This compound Formulation and Administration:
-
Formulation: A common vehicle for oral administration consists of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Preparation (Example for 10 mg/mL stock):
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension. Prepare fresh daily.
-
-
Administration: Administer this compound or vehicle control once daily (QD) via oral gavage.[12] A typical treatment duration is 21 days.[12]
3. Data Collection and Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
Study Termination: At the end of the treatment period (e.g., Day 21), or when tumors reach a predetermined endpoint volume, euthanize the mice.
-
Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic analysis. A portion of the tumor can be snap-frozen in liquid nitrogen, while another can be fixed in formalin for immunohistochemistry.
4. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] × 100
-
T/C Ratio: The ratio of the mean tumor volume of the treated group (T) to the control group (C). A lower T/C ratio indicates greater efficacy.[12]
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Data Presentation: this compound Efficacy in PDX Model
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | P-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | - | QD x 21 days | 1250 ± 150 | - | - |
| This compound | 3 | QD x 21 days | 625 ± 95 | 50 | <0.05 |
| This compound | 10 | QD x 21 days | 250 ± 50 | 80 | <0.001 |
| SoC (e.g., Cisplatin) | 5 | Q7D x 3 | 875 ± 110 | 30 | <0.05 |
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean % Body Weight Change |
|---|---|---|---|---|
| Vehicle Control | - | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7 |
| This compound | 3 | 22.8 ± 0.4 | 23.5 ± 0.5 | +3.1 |
| This compound | 10 | 22.6 ± 0.5 | 22.0 ± 0.7 | -2.7 |
| SoC (e.g., Cisplatin) | 5 | 22.7 ± 0.3 | 20.5 ± 0.8 | -9.7 |
III. Pharmacodynamic (PD) Biomarker Analysis
PD analysis is crucial to confirm that this compound is engaging its target and modulating the c-Met signaling pathway in the tumor tissue.
Experimental Protocol: Western Blot Analysis
1. Sample Preparation:
-
Homogenize snap-frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-c-Met (p-Met)
-
Total c-Met
-
Phospho-STAT3 (p-STAT3)
-
Total STAT3
-
β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system. Densitometry analysis can be used to quantify band intensity. Studies have shown that this compound inhibits the phosphorylation of both MET and STAT3.[7]
Data Presentation: Pharmacodynamic Analysis
Table 3: Western Blot Densitometry
| Treatment Group | Dose (mg/kg) | Relative p-Met / Total Met Ratio | Relative p-STAT3 / Total STAT3 Ratio |
|---|---|---|---|
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 3 | 0.45 | 0.55 |
| this compound | 10 | 0.15 | 0.20 |
IV. This compound and the c-Met Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the c-Met receptor, which blocks multiple downstream pathways essential for tumor growth and survival.
c-Met Signaling Pathway Diagram
Caption: this compound inhibits the HGF/c-Met signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. med.nyu.edu [med.nyu.edu]
- 10. championsoncology.com [championsoncology.com]
- 11. Researchers [rodentmda.ch]
- 12. apollomicsinc.com [apollomicsinc.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve Bozitinib solubility for in vivo oral gavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bozitinib for in vivo oral gavage experiments.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter difficulties in dissolving this compound for oral administration due to its low aqueous solubility.[1] This guide provides a systematic approach to overcoming these challenges.
Problem: this compound precipitates out of solution during formulation or upon administration.
Possible Causes and Solutions:
-
Inadequate Solvent System: this compound is practically insoluble in water.[1] A suitable organic solvent or a co-solvent system is necessary to achieve the desired concentration.
-
Solution 1: Utilize a recommended co-solvent system. A commonly used vehicle for poorly soluble drugs consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] Start with a small amount of DMSO to initially dissolve the this compound, then incrementally add other excipients.
-
Solution 2: Employ a lipid-based formulation. For lipophilic compounds like many kinase inhibitors, lipid-based delivery systems can enhance solubility and absorption.[4][5] A simple formulation involves dissolving this compound in DMSO and then mixing with corn oil.[1]
-
-
pH of the Vehicle: The solubility of many compounds is pH-dependent.
-
Drug Concentration Exceeds Solubility Limit: The desired dose may be too high for the chosen vehicle volume.
Problem: The prepared formulation is too viscous for oral gavage.
Possible Cause and Solution:
-
High Concentration of Polymers: Excipients like PEG300 can increase viscosity at high concentrations.
-
Solution: Optimize the ratio of excipients. Reduce the concentration of the viscosity-inducing agent and replace it with a less viscous component, such as saline or water, while ensuring this compound remains in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for dissolving this compound for oral gavage?
A1: Based on available data, here are two recommended starting formulations:
-
Co-solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Lipid-Based System: 10% DMSO and 90% Corn Oil.[2]
It is crucial to prepare these formulations by first dissolving this compound in DMSO before adding the other components sequentially.[1]
Q2: What is the known solubility of this compound in common solvents?
A2: The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Reference |
| DMSO | ~85 mg/mL | [1] |
| Ethanol | ~2.5 mg/mL | [1] |
| Water | Insoluble | [1] |
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, physical methods such as sonication or gentle heating in a water bath can aid in the dissolution of poorly soluble compounds.[9][10] This can also help in creating a finer suspension if the compound does not fully dissolve.
Q4: My formulation appears as a suspension rather than a clear solution. Is this acceptable for oral gavage?
A4: For oral administration, a uniform suspension is often acceptable, and in many preclinical studies, compounds are administered as suspensions.[10] The key is to ensure the suspension is homogenous and the particle size is small enough to prevent clogging of the gavage needle and to allow for consistent dosing. Vigorous mixing or sonication before each administration is essential.
Q5: Are there other excipients I can use to improve this compound solubility?
A5: Yes, several other excipients are commonly used to enhance the solubility of poorly water-soluble drugs:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6] A suggested formulation for this compound includes 10% DMSO in 90% (20% SBE-β-CD in Saline).[2]
-
Other Surfactants: Polysorbates (Tweens) and sorbitan esters (Spans) are frequently used to increase the wettability and dispersion of poorly soluble drugs.[6]
-
Polymers: Hydrophilic polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can be used to create amorphous solid dispersions, which have higher solubility than the crystalline form.[7]
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle
-
Weigh the required amount of this compound powder.
-
Add DMSO to the this compound powder at a ratio of 10% of the final desired volume.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Add PEG300 to the solution (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until a clear solution is obtained.
-
Finally, add saline to reach the final desired volume (45%) and mix thoroughly.
-
This formulation should be prepared fresh before each use.
Protocol 2: Preparation of this compound in a Lipid-Based Vehicle
-
Weigh the required amount of this compound powder.
-
Add DMSO to the this compound powder at a ratio of 10% of the final desired volume.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Add corn oil to the DMSO solution to reach the final desired volume (90%).
-
Mix thoroughly to ensure a homogenous solution or suspension.
-
This formulation should be prepared fresh before each use.
Visualizing Key Concepts
To further aid researchers, the following diagrams illustrate the c-Met signaling pathway inhibited by this compound and a general workflow for troubleshooting solubility issues.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Reddit - The heart of the internet [reddit.com]
Bozitinib Technical Support Center: Managing Aqueous Instability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential instability of Bozitinib in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PLB-1001, CBT-101) is a highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[2] In many cancers, the c-Met signaling pathway is aberrantly activated. This compound works by binding to the ATP-binding pocket of c-Met, inhibiting its phosphorylation and disrupting downstream signaling pathways, which can lead to the inhibition of tumor growth and induction of apoptosis in cancer cells with altered MET.[1][2]
Q2: What are the solubility characteristics of this compound?
A2: this compound is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. This is a critical consideration when preparing solutions for cell culture experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to minimize freeze-thaw cycles. When stored as a powder, this compound is stable for up to 3 years at -20°C.
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines. However, for sensitive or primary cell lines, it is advisable to keep the DMSO concentration at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: I observed precipitation after diluting my this compound stock solution in the cell culture medium. What should I do?
A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture due to its limited aqueous stability.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | This compound's low aqueous solubility. Rapid change in solvent polarity from high-concentration DMSO stock to aqueous media. | 1. Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free media or PBS, vortexing gently, and then add this intermediate dilution to the final volume of complete media. 2. Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility. 3. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the media can help to solubilize hydrophobic compounds through protein binding. 4. Use of a Co-solvent: For particularly problematic precipitation, the use of a pharmaceutically acceptable co-solvent in the initial dilution step may be considered, but this must be carefully validated for its effect on your specific cell line. |
| Loss of this compound activity over time in culture | Degradation or precipitation of this compound in the aqueous environment of the cell culture incubator (37°C, humidified). | 1. Frequent Media Changes: For long-term experiments (e.g., > 24 hours), it is advisable to change the media containing freshly prepared this compound every 24 hours to ensure a consistent effective concentration. 2. Conduct a Stability Study: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media under your experimental conditions. An experimental protocol for this is provided below. |
| Inconsistent experimental results | Inconsistent preparation of this compound working solutions. Variability in the final DMSO concentration. Degradation of this compound in the working solution. | 1. Standardize Protocol: Ensure a consistent and standardized protocol for preparing this compound working solutions for all experiments. 2. Fresh Working Solutions: Always prepare fresh working solutions of this compound from the frozen stock for each experiment. Do not store diluted aqueous solutions of this compound. 3. Vehicle Controls: Always include a vehicle control (media + DMSO) to account for any solvent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol provides a general guideline for diluting a 10 mM this compound stock solution in DMSO to a final concentration of 1 µM in cell culture media.
Materials:
-
10 mM this compound in 100% DMSO (frozen aliquot)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
Procedure:
-
Thaw a frozen aliquot of 10 mM this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock to 99 µL of pre-warmed, serum-free cell culture medium. This creates a 100 µM solution. Vortex gently for 10 seconds.
-
Immediately add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed complete cell culture medium in the well of your cell culture plate. This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.01%.
-
For the vehicle control, add 1 µL of 100% DMSO to 99 µL of serum-free medium, and then add 10 µL of this solution to 990 µL of complete medium.
-
Gently mix the contents of the wells by swirling the plate.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time. This is a general guideline and may require optimization for your specific analytical method (e.g., HPLC, LC-MS).
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator at 37°C with 5% CO₂
-
Analytical instrument for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of this compound at a final concentration of 10 µM in your pre-warmed complete cell culture medium in a sterile conical tube. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
-
Immediately take a sample for the T=0 time point. Store this sample at -80°C until analysis.
-
Incubate the remaining solution in the conical tube in a 37°C, 5% CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the solution.
-
Immediately after collection, snap-freeze the aliquots in liquid nitrogen and store at -80°C until analysis to prevent further degradation.
-
After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine its stability profile in your cell culture medium.
Visualizations
This compound's Mechanism of Action: Inhibition of the c-Met Signaling Pathway
References
Optimizing Bozitinib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bozitinib concentration for in vitro experiments. This compound is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4] Accurate concentration optimization is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective c-MET kinase inhibitor.[3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-MET receptor. This prevents autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, such as the PI3K/Akt, RAS/MAPK, and STAT3 pathways.[2] Inhibition of these pathways in c-MET driven cancer cells leads to a reduction in cell proliferation and the induction of apoptosis.[5]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. Based on published data, the IC50 for this compound can range from single-digit nanomolar to the micromolar range, depending on the cell line's dependence on c-MET signaling.[3][6] For initial screening, a broad concentration range (e.g., 1 nM to 10 µM) is recommended.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Working solutions can be prepared by diluting the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay. For signaling pathway analysis (e.g., Western blotting for p-MET), a short incubation of 2-6 hours may be sufficient to observe changes in protein phosphorylation.[2][4] For cell viability or apoptosis assays, a longer incubation period of 24 to 72 hours is typically required to observe significant effects.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy at expected concentrations | - Cell line may not be dependent on c-MET signaling.- Low or absent c-MET expression.- Presence of drug resistance mechanisms (e.g., MET mutations, bypass signaling).[7]- Degradation of this compound in culture medium. | - Confirm c-MET expression and phosphorylation in your cell line via Western blot or other methods.- Test a panel of cell lines with known c-MET activation status.- Sequence the MET gene to check for resistance mutations.- Investigate the activation of alternative signaling pathways.- Prepare fresh this compound working solutions for each experiment. |
| High background cytotoxicity in control wells | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent this compound concentration in working solutions.- Cell passage number affecting phenotype. | - Standardize cell seeding protocols and ensure even cell distribution in plates.- Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range. |
| Unexpected off-target effects | - Concentration of this compound is too high. | - Perform a dose-response curve to identify the optimal concentration range with maximal on-target effects and minimal off-target toxicity. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Tumor Cells | General | 8 | [3] |
| LI0612 | Liver Cancer | 17 | [6] |
| H1993 | Lung Cancer | 18.6 | [6] |
| KP4 | Pancreatic Cancer | 176 | [6] |
Table 2: Recommended this compound Concentrations for Common In Vitro Assays
| Assay | Cell Line | Concentration | Incubation Time | Reference |
| Western Blot (p-MET, p-STAT3) | Human Astrocytes | 30 µM | 6 hours | [4] |
| Western Blot (c-MET signaling) | MKN-45 (Gastric Cancer) | Not specified | 2 hours | [2] |
| Apoptosis Assay (Flow Cytometry) | MKN-45 (Gastric Cancer) | Not specified | 48 hours | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for c-MET Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for 2-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MET, total c-MET, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: c-MET signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro experiments using this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. apollomicsinc.com [apollomicsinc.com]
- 7. mdpi.com [mdpi.com]
Bozitinib Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bozitinib (also known as Vebreltinib, APL-101, PLB-1001, CBT-101) in kinase inhibitor screening. This compound is a potent and highly selective ATP-competitive inhibitor of the c-MET kinase.[1][2][3] Understanding its selectivity is crucial for interpreting experimental results and anticipating potential biological consequences.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for c-MET over other kinases?
A1: this compound is characterized as a highly selective c-MET inhibitor.[1][3][4] Kinase selectivity profiling is a key part of its preclinical assessment. In a comprehensive KINOMEscan panel screening against 468 kinases at a concentration of 1 µM, this compound demonstrated "exquisite selectivity" for c-MET.[5] A similar screening against 100 protein kinases at a 2 µM concentration also confirmed its high specificity.[5] This high degree of selectivity minimizes the potential for confounding results due to off-target kinase inhibition in most experimental settings.
Q2: What are the known inhibitory concentrations of this compound for its primary target, c-MET?
A2: this compound is a potent inhibitor of c-MET. The intrinsic potency has been determined through enzymatic assays, showing a Ki of approximately 2.2 nM for the recombinant MET kinase.[5][6] The IC50 value for inhibiting the activated native form of MET is 0.52 nM.[6]
Q3: Has this compound shown inhibitory activity against cancer cell lines?
A3: Yes, this compound has demonstrated potent anti-proliferative activity in various cancer cell lines that are dependent on c-MET signaling. The IC50 values for several c-MET amplified or dependent cell lines are summarized in the table below.
Q4: What are the potential off-target effects observed in cellular or clinical studies?
A4: While highly selective, some observed effects in biological systems may not be directly attributable to c-MET inhibition. For instance, one study suggested a novel, off-target, Lyn-independent effect of this compound in promoting retinoic acid-induced differentiation in a leukemia cell model. However, this was a specific cellular context and not indicative of broad off-target kinase activity. In clinical studies, common treatment-related adverse events have been reported, including increases in liver enzymes (ALT and AST), bilirubin increase, peripheral edema, and QT prolongation.[7] While not directly linked to specific off-target kinases, these clinical observations are important considerations for in vivo studies.
Q5: How can I design my experiment to minimize and control for potential this compound off-target effects?
A5: To ensure the observed effects in your experiments are due to c-MET inhibition, consider the following:
-
Use the lowest effective concentration: Based on the provided IC50 values, use a concentration of this compound that is sufficient to inhibit c-MET in your system without using an excessive amount that could increase the likelihood of engaging less sensitive off-target kinases.
-
Include a rescue experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant c-MET mutant to demonstrate that the observed phenotype is specifically dependent on c-MET inhibition.
-
Use a secondary inhibitor: Employ a structurally different, well-characterized c-MET inhibitor as a secondary compound to confirm that the observed biological effect is consistent across different chemical scaffolds targeting the same kinase.
-
Perform a target engagement assay: Directly measure the inhibition of c-MET phosphorylation (e.g., via Western blot) in your experimental system at the concentrations of this compound being used to correlate target inhibition with the observed phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's potency and activity.
Table 1: In Vitro Potency of this compound against c-MET
| Parameter | Value |
| Ki (recombinant MET kinase) | ~2.2 nM[5][6] |
| IC50 (native activated MET) | 0.52 nM[6] |
Table 2: Inhibitory Activity (IC50) of this compound in c-MET Dependent Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (nM) |
| LU1901 | Lung Cancer | 5.8 |
| EBC-1 | Lung Cancer | 12.2 |
| MKN45 | Gastric Cancer | 14.3 |
| LI0612 | Liver Cancer | 17.0 |
| H1993 | Lung Cancer | 18.6 |
| KP4 | Pancreatic Cancer | 176 |
Experimental Protocols
Protocol 1: General Kinase Inhibitor Selectivity Screening (Radiometric Assay)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a reaction buffer appropriate for the kinases being tested (typically includes a buffer salt like HEPES, MgCl2, ATP, and a radioactive isotope such as [γ-33P]ATP).
-
Prepare substrate solutions (peptide or protein) specific to each kinase.
-
Prepare purified, active kinase enzymes.
-
-
Assay Procedure:
-
Add the reaction buffer to a 96-well plate.
-
Add the test compound (this compound) at the desired concentration (e.g., a final concentration of 1 µM for broad screening). Include a DMSO-only control well for 100% activity and a no-enzyme control for background.
-
Add the specific kinase substrate to each well.
-
Initiate the reaction by adding the respective kinase enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other measurements.
-
Calculate the percentage of remaining kinase activity in the presence of the inhibitor relative to the DMSO control.
-
A significant reduction in activity indicates potential inhibition of that kinase.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the c-MET signaling pathway.
Experimental Workflow
Caption: Workflow for kinase inhibitor selectivity screening.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apollomicsinc.com [apollomicsinc.com]
- 5. ir.apollomicsinc.com [ir.apollomicsinc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Bozitinib cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays using Bozitinib, a selective c-MET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell growth, survival, and metastasis.[2][3] By blocking this pathway, this compound can inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells where the c-MET pathway is overactive.[2]
Q2: Which cell proliferation assays are commonly used with kinase inhibitors like this compound?
Commonly used assays include tetrazolium-based colorimetric assays (MTT, MTS, XTT), resazurin-based fluorometric assays, and ATP-based luminescence assays. These assays measure metabolic activity, which in most cases, correlates with the number of viable cells.
Q3: I am seeing significant variability between replicate wells in my this compound-treated plates. What could be the cause?
Inconsistent results between replicates can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Incomplete Solubilization of Formazan (MTT assay): After MTT incubation, ensure the formazan crystals are fully dissolved before reading the absorbance.
-
Pipetting Errors: Use calibrated pipettes and consistent technique.
Troubleshooting Guide
Issue 1: Higher than expected cell viability at high this compound concentrations.
Possible Cause 1.1: this compound Interference with Assay Reagent
Some small molecules can directly interact with assay reagents, leading to false signals. For example, compounds with reducing agents can chemically reduce MTT to formazan, independent of cellular metabolic activity. While there are no specific reports of this compound directly interfering with common assay reagents, it is a possibility that should be investigated.
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing culture medium and this compound at the highest concentration used in your experiment, but without cells. Add the assay reagent (e.g., MTT, resazurin) and measure the signal. A significant signal in these wells indicates direct interference.
-
Alternative Assays: If interference is confirmed, consider using an alternative proliferation assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method (e.g., using a hemocytometer or an automated cell counter with trypan blue exclusion).
Possible Cause 1.2: Drug-Induced Changes in Cellular Metabolism
Some anti-cancer drugs can alter the metabolic state of surviving cells, leading to an increase in mitochondrial mass or reductase activity.[4] This can result in a higher-than-expected signal in metabolic assays like the MTT assay, which would not accurately reflect the number of viable cells.
Troubleshooting Steps:
-
Orthogonal Validation: Validate your findings with a non-metabolic assay. Direct cell counting or viability staining (e.g., with trypan blue) can confirm the actual number of live cells.
-
ATP-Based Assays: Assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) may be less susceptible to this artifact as they reflect the overall energy status of the cell population.
Issue 2: Lower than expected cell viability, even at low this compound concentrations.
Possible Cause 2.1: this compound Instability or Precipitation in Culture Medium
This compound is soluble in DMSO, but its solubility in aqueous culture media may be limited, especially at higher concentrations.[1] Precipitation of the compound will lead to an unknown and inconsistent final concentration in the wells.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted this compound in the culture medium for any signs of precipitation.
-
Solubility Testing: Perform a simple solubility test by preparing the highest concentration of this compound in your cell culture medium and observing it over the duration of your experiment for any precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls, as high concentrations of DMSO can be cytotoxic.
Possible Cause 2.2: Cytotoxicity of the Assay Reagent
The reagents used in some proliferation assays, particularly MTT, can be toxic to cells, especially during prolonged incubation periods.
Troubleshooting Steps:
-
Optimize Incubation Time: Determine the optimal incubation time for your specific cell line and assay. This should be the shortest time that gives a robust signal.
-
Use Less Toxic Reagents: Consider using newer generation tetrazolium dyes like WST-1 or MTS, which are generally less toxic than MTT.
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Proliferation Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicates | Uneven cell seeding, Edge effects, Incomplete formazan solubilization, Pipetting errors | Improve cell suspension technique, Use perimeter wells for blanks, Ensure complete solubilization, Calibrate pipettes |
| Higher than expected viability | This compound interference with assay reagent | Run cell-free controls, Use an orthogonal assay (e.g., ATP-based, direct counting) |
| Drug-induced metabolic changes | Validate with a non-metabolic assay, Consider ATP-based assays | |
| Lower than expected viability | This compound precipitation in media | Visually inspect for precipitation, Check final DMSO concentration |
| Assay reagent cytotoxicity | Optimize reagent incubation time, Use less toxic reagents (e.g., WST-1, MTS) |
Experimental Protocols
General Protocol for a this compound Cell Proliferation Assay (MTT-based)
This protocol is a synthesized "best-practice" guide based on general protocols for kinase inhibitors and cell viability assays. Researchers should optimize parameters for their specific cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Bozitinib dose-dependent toxicity in preclinical animal models
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bozitinib in preclinical animal models. The following guides address common questions and potential issues related to dose-dependent toxicity and experimental design based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Vebreltinib, APL-101, PLB-1001, and CBT-101, is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] The c-MET pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations (like amplification or exon 14 skipping), can lead to tumor growth, angiogenesis, and metastasis.[3][4] this compound functions by blocking the phosphorylation of the c-MET protein, thereby inhibiting downstream signaling.[4][5]
Q2: What preclinical animal models have been used to evaluate this compound?
A2: this compound has been evaluated in various in vivo models, primarily patient-derived xenograft (PDX) and cell line-derived xenograft models in mice. These include models for gastric (MKN45), lung (LUM858, LU1901, LU2503), hepatic (LIM0612, LIM0801), and pancreatic (KP4) cancers.[4][5] Good Laboratory Practice (GLP) safety studies have also been completed in rats and dogs, although specific results from these studies are not detailed in the available literature.[4]
Q3: What is the known dose-dependent toxicity or tolerability of this compound in preclinical models?
A3: Detailed quantitative data from formal GLP toxicology studies (e.g., NOAEL, LD50) are not publicly available. However, data from in vivo efficacy studies in mice indicate that this compound is generally well-tolerated at therapeutic doses. In multiple mouse xenograft models, daily oral doses of 1, 3, and 10 mg/kg for 21 days were well-tolerated, with no reports of animal death or significant body weight loss.[4][5]
Q4: What are the known adverse events in human clinical trials, and could they inform preclinical monitoring?
A4: While not a direct predictor of animal toxicity, human clinical data can provide insights into potential on-target effects. In clinical trials with patients with non-small cell lung cancer (NSCLC), the most common treatment-related adverse events at a dose of 200 mg twice daily included peripheral edema, QT prolongation, and elevated serum creatinine.[1][6] Researchers may consider monitoring for analogous effects in animal models, such as observing for fluid retention or conducting electrocardiograms (ECGs) and renal function tests (e.g., BUN, creatinine) during long-term studies.
Troubleshooting Guide
Issue: I am observing unexpected weight loss or signs of distress in my animal models at doses reported as well-tolerated.
-
Vehicle Formulation: Ensure the vehicle used for this compound formulation is appropriate and well-tolerated by the animal strain. A common formulation for in vivo use involves suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Improper formulation can lead to poor bioavailability or local irritation.
-
Animal Strain and Health: The background strain, age, and health status of the animals can significantly impact drug tolerance. Ensure animals are healthy and sourced from a reputable vendor. Immunocompromised strains used for xenograft studies may have different sensitivities.
-
Dosing Procedure: Improper oral gavage technique can cause significant stress, esophageal injury, or accidental lung administration, leading to weight loss or mortality. Ensure all personnel are properly trained.
-
Off-Target Effects: Although this compound is highly selective for c-MET, high concentrations could potentially lead to off-target kinase inhibition.[2] If toxicity is observed at doses significantly higher than the efficacious range, consider reducing the dose to a level closer to the reported therapeutic window (e.g., 7-10 mg/kg in mice for >90% target inhibition).[4][5]
Issue: My in vivo experiment is not showing the expected anti-tumor efficacy.
-
Model Selection: Confirm that your tumor model has the appropriate c-MET alteration (e.g., amplification, exon 14 skipping) to be sensitive to this compound. This compound's efficacy is dependent on the c-MET signaling pathway being a primary driver of tumor growth.[3]
-
Pharmacokinetics (PK): The dosing frequency may be insufficient to maintain therapeutic drug concentrations. In the MKN45 model, this compound's plasma concentration decreased significantly 16 hours after administration, although this still conferred at least 16 hours of c-MET phosphorylation inhibition.[4][5] Depending on the model's metabolism, a twice-daily (BID) dosing regimen might be necessary, as is used in human clinical trials.[6]
-
Drug Preparation and Administration: this compound should be prepared fresh for each dosing cycle if its stability in the chosen vehicle is unknown. Ensure accurate dosing for each animal's body weight.
Data Presentation
Table 1: Summary of this compound Dosing and Tolerability in Mouse Xenograft Models
| Cancer Model | Animal Strain | Dose (mg/kg, Oral) | Dosing Schedule | Observed Tolerability | Reference |
| Lung (LU1901 PDX) | Mice (unspecified) | 1, 3, 10 | Once daily (QD) x 21 days | Well-tolerated; no mouse experienced weight loss. | [4] |
| Gastric (MKN45) | Mice (unspecified) | >7 | Not specified | Well-tolerated; no animal death or major weight loss. | [4][5] |
Experimental Protocols
Protocol 1: General In Vivo Anti-Tumor Efficacy Study
This protocol is a generalized representation based on methodologies described for this compound xenograft studies.[4][5]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MKN45 gastric cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously implant approximately 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., BALB/c nude).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
-
Administer this compound via oral gavage at specified doses (e.g., 1, 3, 10 mg/kg) and schedule (e.g., once daily for 21 days).
-
The control group receives the vehicle only. A positive control group (e.g., Cisplatin) may be included.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and animal body weight 2-3 times per week.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is typically the Tumor Growth Inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) at the end of the study.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study (or at specific time points post-dose), collect tumor tissue.
-
Analyze the tissue via Western blot or ELISA to measure the phosphorylation status of c-MET to confirm target engagement.
-
Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
Caption: General workflow for an in vivo efficacy/tolerability study.
References
Identifying and overcoming acquired resistance to Bozitinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and overcome acquired resistance to Bozitinib.
Frequently Asked Questions (FAQs)
This compound and its Mechanism of Action
-
Q1: What is the mechanism of action of this compound? this compound, also known as Vebreltinib or PLB-1001, is a highly selective, ATP-competitive small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It has been shown to have blood-brain barrier permeability.[1][2][3] By binding to the ATP-binding pocket of c-MET, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways, which can otherwise lead to tumor cell proliferation, survival, invasion, and metastasis.[2][4]
Understanding and Identifying Acquired Resistance
-
Q2: My this compound-sensitive cell line is showing reduced responsiveness. How do I confirm acquired resistance? To confirm acquired resistance, you should first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. This can be done using a cell viability assay such as MTT, MTS, or CCK-8.
-
Q3: What are the common mechanisms of acquired resistance to c-MET inhibitors like this compound? Mechanisms of acquired resistance to c-MET inhibitors can be broadly categorized into two groups:
-
On-target mechanisms: These involve genetic changes in the MET gene itself, such as secondary mutations in the kinase domain (e.g., at codons D1228 and Y1230) or amplification of the MET gene, leading to increased c-MET protein expression.[5][6]
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the c-MET dependency. Common bypass tracks include the activation of other receptor tyrosine kinases like EGFR or HER3, or mutations in downstream signaling molecules like KRAS and BRAF.[5][7]
-
-
Q4: How can I investigate the potential mechanisms of resistance in my cell line? A multi-step approach is recommended:
-
Biochemical Analysis: Use Western blotting to check the phosphorylation status of c-MET and key downstream signaling proteins (e.g., AKT, ERK). Persistent downstream signaling despite this compound treatment suggests the activation of bypass pathways.
-
Genetic Analysis: Perform next-generation sequencing (NGS) or Sanger sequencing of the MET kinase domain to identify potential secondary mutations.[8]
-
Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for MET gene amplification.
-
Troubleshooting Experimental Assays
-
Q5: I am getting inconsistent results with my cell viability assay. What could be the issue? Inconsistent results in cell viability assays can stem from several factors, including:
-
Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well.[9]
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment.
-
Incubation Time: Use a consistent incubation time for both drug treatment and the viability reagent.[10][11]
-
Plate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.[9]
-
-
Q6: My Western blot for phospho-MET is showing no signal, even in my untreated control cells. What should I do? A lack of phospho-MET signal could be due to:
-
Low Basal Activation: Some cell lines may require stimulation with the c-MET ligand, Hepatocyte Growth Factor (HGF), to induce detectable levels of c-MET phosphorylation.[12]
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.[13]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody.
-
Troubleshooting Guides
Guide 1: Investigating Decreased this compound Efficacy in Cell Culture
This guide provides a step-by-step workflow for researchers observing a decrease in the efficacy of this compound in their cell culture experiments.
Quantitative Data Summary
| Parameter | Sensitive Cells | Resistant Cells (Example) | Potential Interpretation |
| This compound IC50 | 10 nM | > 1 µM | Acquired Resistance |
| p-MET levels (with this compound) | Undetectable | High | On-target resistance (mutation/amplification) |
| p-AKT levels (with this compound) | Undetectable | High | Off-target/bypass pathway activation |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for c-MET Signaling Pathway Analysis
-
Cell Lysis: Plate cells and treat with this compound at the desired concentration and time. For acute drug treatment, serum-starve cells overnight and then treat with this compound for 2-4 hours. If investigating basal signaling, HGF stimulation (50 ng/mL for 15 minutes) may be necessary.[12] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 3: Sanger Sequencing of the MET Kinase Domain
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both sensitive and resistant cells. Synthesize cDNA using a reverse transcriptase kit.
-
PCR Amplification: Amplify the MET kinase domain from the cDNA using specific primers flanking the region.
-
PCR Product Purification: Purify the PCR product using a commercially available kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive cells and a reference sequence to identify any mutations.
Signaling Pathways and Resistance Mechanisms
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering peripheral edema in in vivo models treated with Bozitinib (Vebreltinib).
Troubleshooting Guides
Issue 1: Unexpected or Severe Peripheral Edema Observed in Animal Models
Potential Cause: On-target (MET) and potential off-target (e.g., VEGFR2) inhibition by this compound leading to increased vascular permeability.
Troubleshooting Steps:
-
Confirm Dosing and Formulation:
-
Verify the correct calculation of the this compound dose for the animal model.
-
Ensure the vehicle used for formulation is appropriate and consistent across all animals in the study group. Refer to preclinical studies for appropriate vehicles (e.g., corn oil).[1]
-
-
Establish a Baseline:
-
Measure and record baseline limb (e.g., paw) volume or thickness before the first administration of this compound. This is crucial for accurate quantification of edema development.
-
-
Monitor Animal Health:
-
Implement a consistent schedule for monitoring animal well-being, including body weight, food and water intake, and general activity levels.
-
Visually inspect and palpate limbs for swelling.
-
-
Quantitative Assessment of Edema:
-
Utilize a plethysmometer or a digital caliper to measure changes in paw volume or thickness at regular intervals post-Bozitinib administration.
-
Consider performing histological analysis of affected tissues to assess for interstitial fluid accumulation and changes in vascular structure.
-
-
Vascular Permeability Assay:
-
To directly assess the effect of this compound on vascular leakage, perform a Miles assay using Evans blue dye. This will help confirm that the observed edema is due to increased vascular permeability.
-
Issue 2: Difficulty in Quantifying the Extent of Peripheral Edema
Potential Cause: Lack of a standardized and sensitive measurement technique.
Troubleshooting Steps:
-
Select an Appropriate Measurement Method:
-
Plethysmometry: This method measures the displacement of water or a mercury column to determine the volume of the paw. It is a highly accurate and reproducible method.
-
Digital Calipers: A simpler and more accessible method to measure the thickness of the paw. Ensure measurements are taken at the same anatomical location each time for consistency.
-
-
Standardize the Measurement Procedure:
-
Acclimate the animals to the measurement device and handling to minimize stress-induced variability.
-
Take multiple measurements per animal and average them to increase precision.
-
Ensure the same researcher performs the measurements throughout the experiment to reduce inter-operator variability.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness relative to the baseline measurement for each animal.
-
Compare the treated group to a vehicle-treated control group to determine the specific effect of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced peripheral edema in my animal model?
A1: this compound is a potent and highly selective c-MET inhibitor.[1][2][3][4][5] The primary mechanism is likely increased vascular permeability due to the inhibition of the HGF/c-MET signaling pathway, which plays a role in maintaining endothelial barrier integrity.[6] Additionally, while this compound is highly selective, off-target inhibition of other kinases involved in vascular permeability, such as VEGFR2, could contribute to this effect.[2][7] Inhibition of VEGFR2 signaling can lead to the disruption of VE-cadherin at endothelial cell junctions, further increasing permeability.[8][9][10][11]
Q2: Are there any established in vivo models to study this compound-related peripheral edema?
A2: While preclinical studies on this compound have focused on its anti-tumor efficacy, a specific, published in vivo model for this compound-induced peripheral edema has not been prominently reported.[5][12] However, researchers can adapt well-established models of vascular permeability and edema to study this adverse effect. A recommended approach is to administer this compound to rodents (e.g., rats or mice) and then quantify the resulting peripheral edema using plethysmometry or caliper measurements of the paw. This can be further investigated by assessing vascular leakage using the Miles assay.
Q3: What are some potential strategies to mitigate this compound-induced peripheral edema in my experimental animals?
A3: Based on clinical management strategies and preclinical research on edema, the following interventions can be explored in your in vivo model:
-
Dose Reduction: If the experimental design allows, a dose-response study can be conducted to identify a therapeutic window with reduced edema.
-
Corticosteroids: Dexamethasone has been shown in preclinical models to reduce vascular permeability, in part by inhibiting the expression and action of vascular permeability factor (VPF/VEGF).[13][14][15][16] A pilot study to assess the co-administration of dexamethasone with this compound could be considered.
-
Diuretics: Furosemide is a loop diuretic used to treat edema from various causes.[17][18][19] Its efficacy in TKI-induced edema can be variable, as the underlying mechanism is not primarily fluid retention due to renal or cardiac dysfunction.[20] However, its use in a preclinical model could be evaluated. It is important to monitor for dehydration and electrolyte imbalances.
Q4: How can I perform a vascular permeability assay to confirm the mechanism of edema?
A4: The Miles assay using Evans blue dye is a standard method. The basic principle involves the intravenous injection of Evans blue, which binds to serum albumin. If vascular permeability is increased, the Evans blue-albumin complex will extravasate into the interstitial space. The amount of dye leakage in the tissue can then be quantified.
Quantitative Data Summary
Table 1: Incidence of Peripheral Edema with MET Tyrosine Kinase Inhibitors (Clinical Data)
| MET Inhibitor | Incidence of Peripheral Edema (All Grades) | Incidence of Grade ≥3 Peripheral Edema | Reference |
| This compound (Vebreltinib) | 82.7% | 13.5% | [Vebreltinib for Advanced Non–Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study. (2024-07-26)] |
| Capmatinib | 51% | 9% | [Management of Peripheral Edema in Patients with MET Exon 14-Mutated Non-small Cell Lung Cancer Treated with Small Molecule MET Inhibitors. (2022-09-10)] |
| Tepotinib | 63% | 9.4% | [Management of Peripheral Edema in Patients with MET Exon 14-Mutated Non-small Cell Lung Cancer Treated with Small Molecule MET Inhibitors. (2022-09-10), Safety of Tepotinib in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management. NIH] |
| Savolitinib | 54% | 9% | [Management of Peripheral Edema in Patients with MET Exon 14-Mutated Non-small Cell Lung Cancer Treated with Small Molecule MET Inhibitors. (2022-09-10)] |
| Crizotinib | 50.7% | Not Specified | [Safety of Tepotinib in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management. NIH] |
Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Peripheral Edema and its Mitigation
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Grouping (Example):
-
Group 1: Vehicle control (e.g., corn oil, p.o.)
-
Group 2: this compound (clinically relevant dose, p.o.)
-
Group 3: this compound + Dexamethasone (e.g., 0.1 mg/kg, i.p.)
-
Group 4: this compound + Furosemide (e.g., 20 mg/kg, p.o.)
-
-
Baseline Measurement: Before the first dose, measure the paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound and mitigation agents daily for the desired study duration (e.g., 7-14 days).
-
Edema Measurement: Measure the paw volume daily, 2-4 hours after drug administration.
-
Data Calculation: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Protocol 2: Miles Assay for Vascular Permeability
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Drug Administration: Administer this compound or vehicle control for the desired duration.
-
Evans Blue Injection: Inject 100 µL of 1% Evans blue dye in sterile saline intravenously (e.g., via the tail vein).
-
Tissue Collection: After a set circulation time (e.g., 30 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.
-
Dye Extraction: Dissect the paw tissue, weigh it, and incubate it in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve with known concentrations of Evans blue to determine the amount of dye extravasated per gram of tissue.
Visualizations
Caption: Proposed signaling pathway for this compound-induced peripheral edema.
Caption: Experimental workflow for an in vivo study of this compound-induced edema.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Case report: The effect of second-line vebreltinib treatment on a patient with advanced NSCLC harboring the MET exon 14 skipping mutation after tepotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apollomicsinc.com [apollomicsinc.com]
- 4. mdpi.com [mdpi.com]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. Comprehensive management of MET tyrosine kinase inhibitor-induced peripheral edema in patients with MET-altered non-small-cell lung cancer: a narrative review - Lin - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular endothelial cadherin controls VEGFR-2 internalization and signaling from intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Vascular endothelial cadherin controls VEGFR-2 internalization and signaling from intracellular compartments | Semantic Scholar [semanticscholar.org]
- 10. rupress.org [rupress.org]
- 11. VEGF controls endothelial-cell permeability by promoting the beta-arrestin-dependent endocytosis of VE-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of Vebreltinib and Characterization of Clinicogenomic Features in Solid Tumors with MET Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of dexamethasone suppression of brain tumor-associated vascular permeability in rats. Involvement of the glucocorticoid receptor and vascular permeability factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Investigating the effects of dexamethasone on blood-brain barrier permeability and inflammatory response following focused ultrasound and microbubble exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. oncolink.org [oncolink.org]
Validation & Comparative
Bozitinib Versus Capmatinib: A Comparative Efficacy Analysis in NSCLC PDX Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of bozitinib and capmatinib (INC280) in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) models. The data presented is based on available preclinical research to inform researchers and drug development professionals.
At a Glance: Efficacy in a MET-Amplified NSCLC PDX Model
A direct comparison of this compound and capmatinib in the LU1901 NSCLC PDX model, which is characterized by MET and EGFR amplification, demonstrated a notable difference in anti-tumor activity. At the same daily dose of 10 mg/kg, this compound exhibited stronger tumor growth inhibition than capmatinib.
| Drug | Dose | Dosing Schedule | T/C Ratio (%)* |
| This compound | 10 mg/kg | Once Daily (QD) | 2%[1] |
| Capmatinib | 10 mg/kg | Once Daily (QD) | 22%[1] |
*T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage indicates greater tumor growth inhibition.
Mechanism of Action: Targeting the c-MET Signaling Pathway
Both this compound and capmatinib are potent and selective inhibitors of the c-MET receptor tyrosine kinase.[2][3] Aberrant activation of the c-MET pathway, through mechanisms such as gene amplification or mutation (e.g., MET exon 14 skipping), is a known oncogenic driver in a subset of NSCLCs.[4] Inhibition of c-MET blocks downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, thereby impeding tumor cell proliferation, survival, and migration.[4][5]
Experimental Protocols
The following sections detail the methodologies for the key comparative experiment in the LU1901 NSCLC PDX model.
NSCLC Patient-Derived Xenograft (PDX) Model: LU1901
-
Model: LU1901[1]
-
Histology: Large cell anaplastic carcinoma
-
Key Genetic Alterations: MET amplified, EGFR amplified
-
Source: Crown Bioscience[1]
Animal Model and Tumor Implantation
-
Animal Strain: BALB/c nude mice were used as the host for the LU1901 PDX model.
-
Tumor Implantation: Patient-derived tumor fragments are subcutaneously implanted into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor volumes are typically monitored twice weekly using caliper measurements.[7] The tumor volume is calculated using the formula: (length x width^2)/2.
Dosing and Administration
-
Drug Preparation: this compound and capmatinib were formulated for oral administration.
-
Dosing Regimen:
-
Control Groups: A vehicle control group was included in the study.[1]
-
Group Size: Each treatment and control group consisted of 8 mice.[1]
Endpoint Analysis
-
Primary Endpoint: The primary efficacy endpoint was the Tumor Growth Inhibition (TGI), expressed as the T/C ratio (%).
-
T/C Ratio Calculation: T/C (%) = (Median tumor volume of the treated group / Median tumor volume of the control group) x 100.
-
Evaluation Timepoint: The final tumor volume was evaluated on day 21 of the study.[1]
Summary
The available preclinical data from the LU1901 NSCLC PDX model suggests that this compound demonstrates superior anti-tumor efficacy compared to capmatinib at the same once-daily dose of 10 mg/kg. Both agents act as selective c-MET inhibitors, targeting a key oncogenic pathway in a subset of NSCLC. The experimental design of the comparative study provides a solid foundation for these findings. Further research, including studies in additional PDX models with different genetic backgrounds and MET alterations, would be beneficial to build a more comprehensive understanding of the comparative efficacy of these two agents.
References
- 1. apollomicsinc.com [apollomicsinc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A living biobank of matched pairs of patient-derived xenografts and organoids for cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bozitinib and Savolitinib for METex14 Skipping Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bozitinib (also known as Vebreltinib) and Savolitinib, two selective MET tyrosine kinase inhibitors (TKIs) targeting non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping alterations. This document summarizes key clinical trial data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
Disclaimer: The following data is compiled from separate clinical trials and does not represent a direct head-to-head comparison.
Executive Summary
Both this compound and Savolitinib have demonstrated promising clinical activity and manageable safety profiles in patients with METex14 skipping NSCLC. This compound, in the Phase II KUNPENG study, reported a high objective response rate (ORR) of 75% in a mixed population of treatment-naïve and previously treated patients.[1] Savolitinib, in its Phase II trial, showed an ORR of 49.2% in a similar patient population.[2] While direct comparisons are unavailable, this guide presents the existing data to facilitate an objective assessment of their current clinical standing.
Mechanism of Action
Both this compound and Savolitinib are potent and selective ATP-competitive inhibitors of the c-MET receptor tyrosine kinase.[3][4] METex14 skipping leads to a dysfunctional receptor with impaired degradation, resulting in prolonged downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor growth and survival.[5][6][7] By binding to the ATP-binding pocket of the MET kinase domain, this compound and Savolitinib block its autophosphorylation and subsequent activation of these oncogenic signaling cascades.[6][7][8]
Clinical Efficacy
The following tables summarize the key efficacy data from separate Phase II clinical trials for this compound and Savolitinib in patients with METex14 skipping NSCLC.
Table 1: Efficacy of this compound (KUNPENG Study - Cohort 1)
| Efficacy Endpoint | All Patients (n=52) | Treatment-Naïve (n=35) | Previously Treated (n=17) |
| Objective Response Rate (ORR) | 75.0% (95% CI, 61.1-86.0)[1] | 77.1% (95% CI, 59.9-89.6)[1] | 70.6% (95% CI, 44.0-89.7)[1] |
| Disease Control Rate (DCR) | 96.2%[1] | - | - |
| Median Duration of Response (DoR) | 15.9 months[1] | - | - |
| Median Progression-Free Survival (PFS) | 14.1 months[1] | - | - |
| Median Overall Survival (OS) | 20.7 months[1] | - | - |
Table 2: Efficacy of Savolitinib (Phase II Study)
| Efficacy Endpoint | All Patients (n=70) | Treatment-Naïve (n=28) | Previously Treated (n=42) | Patients with Brain Metastases (n=15) |
| Objective Response Rate (ORR) | 49.2%[2] | - | 52.6%[9] | 64.3%[9] |
| Disease Control Rate (DCR) | 93.4% (95% CI, 84.1-98.2)[10] | - | - | 100%[9] |
| Median Progression-Free Survival (PFS) | 6.8 months (95% CI, 4.2-13.8)[10] | 6.9 months[9] | 6.9 months[9] | 7.0 months[9] |
| Median Overall Survival (OS) | 12.5 months (95% CI, 10.5-21.4)[2] | 10.9 months (95% CI, 7.5-14.0)[2] | 19.4 months (95% CI, 10.5-31.3)[2] | 17.7 months[2] |
Safety and Tolerability
Both agents demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Any Grade) | This compound (Phase I)[11] | Savolitinib (Phase II)[10][12] |
| Peripheral Edema | 32.4% | 50-63% |
| Nausea | - | 26-46% |
| ALT/AST Increase | 40.5% | 10-13% (Grade ≥3) |
| Bilirubin Increase | 40.5% | - |
| Vomiting | - | 20% |
| Hypoalbuminemia | - | 20% |
| QTc Interval Prolongation | 18.9% | - |
Grade ≥3 TRAEs were reported in 10 patients (out of 37) in the this compound Phase I study, including increased ALT, AST, and bilirubin, and peripheral edema.[11] For Savolitinib, Grade ≥3 TRAEs were reported in 46% of patients, with the most frequent being increased AST (13%), ALT (10%), and peripheral edema (9%).[12]
Pharmacokinetics
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Savolitinib |
| Time to Peak Plasma Concentration (Tmax) | - | 3.5 hours (median)[13] |
| Elimination Half-Life (t1/2) | 13.8 - 44.6 hours[11] | 6.1 hours (mean)[13] |
| Metabolism | - | Primarily hepatic oxidative metabolism[14] |
| Excretion | - | 56% in urine, 38% in feces[13] |
| Absolute Oral Bioavailability | - | 69%[13] |
| Blood-Brain Barrier Permeability | Yes[3][15] | Yes[15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the development of these inhibitors.
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Culture: Human cancer cell lines with known METex14 skipping mutations (e.g., NCI-H441) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 15,000 cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or Savolitinib) for a specified duration (e.g., 72 hours).[4]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Model (General Protocol)
-
Cell Implantation: Human cancer cells with METex14 skipping mutations are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. The test compound is administered orally at various doses and schedules (e.g., once or twice daily).[16][17]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups to the vehicle control group.[16]
Conclusion
This compound and Savolitinib are both promising targeted therapies for patients with METex14 skipping NSCLC. The available data from their respective clinical trials highlight their potential to induce significant and durable responses in this patient population. While this compound has shown a numerically higher ORR in its Phase II study, it is crucial to await further data, ideally from a head-to-head trial, for a definitive comparison. The distinct pharmacokinetic and safety profiles of each drug may also influence treatment decisions for individual patients. Continued research is essential to optimize the use of these agents and to understand and overcome potential resistance mechanisms.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Savolitinib used for? [synapse.patsnap.com]
- 7. What is the mechanism of Savolitinib? [synapse.patsnap.com]
- 8. Characterization of this compound as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Encouraging results with savolitinib in NSCLC [dailyreporter.esmo.org]
- 13. A Phase 1 Study to Evaluate Absolute Bioavailability and Absorption, Distribution, Metabolism, and Excretion of Savolitinib in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apollomicsinc.com [apollomicsinc.com]
Bozitinib in Combination with Chemotherapy: A Guide for Researchers
An Objective Analysis of Preclinical and Clinical Data on the Synergistic Potential of Bozitinib in Solid Tumors
Introduction
This compound (also known as vebreltinib, APL-101, PLB-1001, and CBT-101) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a known driver of tumor growth, proliferation, invasion, and metastasis in a variety of solid tumors.[1][2] this compound has demonstrated anti-tumor activity in preclinical models of gastric, lung, hepatic, and pancreatic cancers.[1][3] This guide provides a comprehensive overview of the available data on the synergistic effects of this compound in combination with chemotherapy for the treatment of solid tumors, aimed at researchers, scientists, and drug development professionals.
While preclinical studies and clinical trials are exploring this compound in combination with chemotherapy, specific quantitative data demonstrating synergy, such as Combination Index (CI) values, are not yet publicly available in peer-reviewed literature or conference proceedings. This guide, therefore, summarizes the existing preclinical and clinical findings for this compound as a monotherapy and the rationale for its combination with cytotoxic agents.
Mechanism of Action and Rationale for Combination Therapy
This compound selectively binds to the c-Met receptor, inhibiting its phosphorylation and disrupting downstream signaling pathways.[4] This can induce cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[1] The rationale for combining this compound with traditional chemotherapy lies in the potential for synergistic or additive anti-tumor effects through complementary mechanisms of action. Chemotherapy agents induce DNA damage and cell cycle arrest, while this compound targets a key signaling pathway involved in tumor cell survival and resistance. By inhibiting c-Met, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy and overcome resistance mechanisms.
The following diagram illustrates the proposed mechanism of action of this compound and its potential interplay with chemotherapy-induced cellular stress.
Preclinical Data
Preclinical studies have demonstrated the single-agent efficacy of this compound in various solid tumor models.
In Vitro Studies:
-
This compound has been shown to be a highly selective and specific inhibitor of tumor cell proliferation with an IC50 of 8 nM in in vitro studies.[3]
In Vivo Studies:
-
In a poster presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2017, CBT Pharmaceuticals, Inc. presented preclinical data on this compound (then CBT-101). The study showed that this compound inhibited c-MET activation in a range of human primary cancer cell lines and demonstrated dose-dependent in vivo dephosphorylation of c-MET in a human gastric cancer model.[1][2]
-
Furthermore, this compound showed improved tumor growth inhibition compared to other selective c-MET agents in lung, gastric, hepatic, and pancreatic cancer models.[1][2]
Data on Combination with Chemotherapy:
While direct synergistic data is not available, a preclinical study in a lung cancer model (LU1901) compared this compound with the chemotherapy agent cisplatin (CDDP) as a positive control, but did not report on the combination of the two.
Clinical Trials
This compound is currently being evaluated in several clinical trials for various solid tumors, both as a monotherapy and in combination with other agents.
| Trial Identifier | Phase | Indication | Intervention | Status |
| NCT04743505 | Phase 1/2 | Metastatic Non-Small Cell Lung Cancer | This compound in combination with chemotherapy | Recruiting |
| Not yet recruiting | Phase 2 | Stage IIA-IIIC MET-Altered Non-Small Cell Lung Cancer | This compound in combination with chemotherapy | Not yet recruiting[5] |
| NCT02896231 | Phase 1 | Non-Small Cell Lung Cancer | This compound | Completed |
| NCT02978261 | Phase 1 | Glioma | This compound | Completed |
Table 1: Selected Clinical Trials of this compound in Solid Tumors.
The ongoing and planned clinical trials combining this compound with chemotherapy will be crucial in determining the clinical benefit of this therapeutic strategy.[5]
Experimental Protocols
Detailed experimental protocols for assessing the synergistic effects of this compound with chemotherapy are not available in the public domain. However, standard methodologies for evaluating drug synergy are well-established in the field of oncology research. The following represents a generalized workflow for such an assessment.
Key Steps in Synergy Assessment:
-
In Vitro Cell Viability Assays: Cancer cell lines relevant to the solid tumors of interest (e.g., non-small cell lung cancer, gastric cancer) would be treated with a range of concentrations of this compound, a chemotherapy agent, and the combination of both.
-
Combination Index (CI) Calculation: The results from the cell viability assays would be used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Xenograft Models: Promising synergistic combinations identified in vitro would be further validated in vivo using animal models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts. Tumor growth inhibition and toxicity would be monitored in animals treated with the single agents and the combination.
Future Directions
The ongoing clinical trials will provide the first clinical data on the efficacy and safety of this compound in combination with chemotherapy. The results of these trials are eagerly awaited to understand the full potential of this combination strategy in the treatment of solid tumors. Future preclinical studies should focus on elucidating the molecular mechanisms underlying any observed synergy and identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
Conclusion
This compound is a promising selective c-Met inhibitor with demonstrated preclinical anti-tumor activity. While the rationale for combining this compound with chemotherapy is strong, there is currently a lack of publicly available quantitative data to definitively assess the synergistic effects. The ongoing clinical trials will be critical in establishing the clinical utility of this combination approach for patients with solid tumors. Researchers are encouraged to monitor the proceedings of major oncology conferences and peer-reviewed publications for the forthcoming results of these important studies.
References
- 1. Apollomics Announces Presentations of Vebreltinib Data at ESMO 2023 - Apollomics, Inc. [ir.apollomicsinc.com]
- 2. apollomicsinc.com [apollomicsinc.com]
- 3. apollomicsinc.com [apollomicsinc.com]
- 4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 5. This compound Combined With Chemotherapy as Radical Treatment for Stage IIA-IIIC MET-Altered Non-Small Cell Lung Cancer - AdisInsight [adisinsight.springer.com]
Bozitinib in MET-Altered Non-Small Cell Lung Cancer: A Comparative Analysis of Response Rates in Treatment-Naïve and Previously Treated Patients
For Immediate Release
A comprehensive evaluation of the potent and highly selective c-MET inhibitor, Bozitinib (also known as Vebreltinib), reveals promising efficacy in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping mutations. Data from the multicenter, single-arm, phase II KUNPENG study demonstrates notable objective response rates in both treatment-naïve and previously treated patient populations, highlighting its potential as a significant therapeutic option.
Efficacy of this compound: A Head-to-Head Comparison
The KUNPENG study provides critical insights into the clinical activity of this compound across different patient cohorts. The primary endpoint of the study was the objective response rate (ORR), assessed by a blinded independent review committee (BIRC) according to RECIST version 1.1.[1][2]
The data, summarized in the table below, indicates a numerically higher ORR in treatment-naïve patients compared to those who had received prior therapies. However, the response in the previously treated group remains substantial, underscoring the drug's robust anti-tumor activity.
| Efficacy Parameter | Treatment-Naïve Patients (n=35) | Previously Treated Patients (n=17) | Overall Population (n=52) |
| Objective Response Rate (ORR) | 77.1% (95% CI, 59.9 to 89.6) | 70.6% (95% CI, 44.0 to 89.7) | 75% (95% CI, 61.1 to 86) |
| Disease Control Rate (DCR) | 97.1% (95% CI, 85.1 to 99.9) | 94.1% (95% CI, 71.3 to 99.9) | 96.2% (95% CI, 86.8 to 99.5) |
Data from the KUNPENG Phase II Study.[1][2][3][4][5]
Understanding the Mechanism: The c-MET Signaling Pathway
This compound functions as a highly selective inhibitor of the c-MET receptor tyrosine kinase.[1][6] Aberrant activation of the c-MET pathway, often driven by genetic alterations like METex14 skipping, can lead to uncontrolled cell proliferation, survival, invasion, and metastasis.[6] this compound competitively binds to the ATP-binding site of the c-MET kinase, inhibiting its phosphorylation and subsequently disrupting downstream signaling cascades. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways, both critical for tumor cell growth and survival.[6][7][8][9]
Experimental Protocols: The KUNPENG Study
The KUNPENG study was a multicenter, open-label, single-arm, phase II trial conducted across 17 centers.[1][2][3]
Patient Population: Eligible participants were patients aged 18 years or older with locally advanced or metastatic NSCLC harboring METex14 skipping mutations, as confirmed by central laboratory testing.[1] The study included both treatment-naïve patients and those who had previously received systemic therapies.[1]
Treatment Regimen: Participants were administered this compound orally at a dosage of 200 mg twice daily in 28-day cycles.[1][2][3]
Efficacy Assessment: Tumor responses were evaluated by a blinded independent review committee (BIRC) and investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][10] Assessments were performed at baseline, every two cycles for the first 12 cycles, and every three cycles thereafter.[1]
Endpoints: The primary endpoint was the objective response rate (ORR).[1][2] Key secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
Conclusion
This compound demonstrates significant and promising clinical activity in patients with METex14-mutated NSCLC, irrespective of prior treatment status. The high response rates observed in both treatment-naïve and previously treated populations position this compound as a valuable targeted therapy for this specific molecular subtype of lung cancer. Further investigation and ongoing clinical trials will continue to delineate its role in the evolving landscape of NSCLC treatment.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PI3K in Met Driven Cancer: A Recap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RECIST 1.1 – RECIST [recist.eortc.org]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Bozitinib and Other MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical target in oncology, with several inhibitors now available or in late-stage development. This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Bozitinib, a highly selective MET inhibitor, with other prominent MET inhibitors: Capmatinib, Tepotinib, Crizotinib, and Savolitinib. The information herein is supported by preclinical and clinical data to aid in research and development decisions.
Introduction to MET Inhibitors
The MET signaling pathway, when aberrantly activated by mutations, amplification, or overexpression, plays a key role in tumor cell proliferation, survival, invasion, and metastasis.[1] MET inhibitors are designed to block this signaling cascade, offering a targeted therapeutic approach for various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2] This guide focuses on a comparative analysis of key PK/PD parameters that are crucial for evaluating the therapeutic potential and differentiation of these agents.
Pharmacokinetic (PK) Comparison
Pharmacokinetics, the study of how the body affects a drug, is fundamental to understanding a drug's efficacy and safety profile. The following tables summarize key PK parameters for this compound and other MET inhibitors.
| Parameter | This compound (PLB-1001) | Capmatinib (INC280) | Tepotinib (MSC2156119J) | Crizotinib (PF-02341066) | Savolitinib (AZD6094) |
| Administration | Oral | Oral | Oral | Oral | Oral |
| Bioavailability | Orally bioavailable[1] | >70%[3] | 71.6% (fed state)[4] | 43%[5] | High oral bioavailability |
| Time to Peak (Tmax) | - | 1-2 hours[6][7] | 8 hours (6-12 hours)[4] | 4-6 hours[5] | - |
| Half-life (t1/2) | 13.8-44.6 hours[8] | 6.5 hours[6] | ~32 hours[4][9] | 42 hours[5][10] | - |
| Protein Binding | - | 96%[3][6] | 98%[4] | 91%[5] | - |
| Metabolism | - | CYP3A4, Aldehyde Oxidase[3][6] | CYP3A4, CYP2C8[4] | CYP3A4/5[5] | - |
| Excretion | - | Feces (78%), Urine (22%)[3] | Feces (85%), Urine (13.6%)[4] | Feces (63%), Urine (22%)[5] | Urine |
| Food Effect | - | High-fat meal increased AUC by 46%[3] | High-fat meal increased AUC by 1.6-fold and Cmax by 2-fold[4] | High-fat meal reduced AUC and Cmax by 14%[5] | - |
Pharmacodynamic (PD) Comparison
Pharmacodynamics explores what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.
| Parameter | This compound (PLB-1001) | Capmatinib (INC280) | Tepotinib (MSC2156119J) | Crizotinib (PF-02341066) | Savolitinib (AZD6094) |
| Target | c-MET[1][11] | MET[6][7] | MET[4][12] | ALK, MET, ROS1[10][13] | MET[14][15] |
| Mechanism of Action | ATP-competitive c-MET inhibitor[11] | ATP-competitive, reversible, selective MET inhibitor[7][16] | ATP-competitive, highly selective MET inhibitor[12] | Selective inhibitor of ALK and MET[13] | Oral, potent, and highly selective MET receptor TK inhibitor[14][15] |
| In Vitro Potency (IC50) | 8 nM (tumor cell proliferation)[17][18][19] | 0.13 nM (average), 0.3-0.7 nM (cell-based)[6] | - | Potent ATP-competitive inhibitor of c-Met kinase[20] | - |
| In Vivo Efficacy | Superior to crizotinib and capmatinib in some models; >90% target inhibition at >7 mg/kg[17][18][19] | - | ≥95% phospho-MET reduction required for tumor regression[12] | - | >90% pMET inhibition required for tumor stasis and regression[14] |
| Resistance Mutations | Efficiently inhibits G1163R and Y1230H mutations[2] | Resistance observed with Y1230 and D1228 mutations[6] | - | Less potent against Y1230C and Y1235D mutations[20] | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: The MET signaling pathway and the point of inhibition by this compound and other MET inhibitors.
Caption: A general experimental workflow for the evaluation of MET inhibitors.
Experimental Protocols
Detailed below are representative methodologies for key experiments cited in the evaluation of MET inhibitors.
Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of cancer cell growth.
-
Cell Lines: MET-amplified or MET-mutated cancer cell lines (e.g., MKN-45 gastric cancer, EBC-1 lung cancer) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The MET inhibitor is serially diluted and added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the data is used to calculate the IC50 value by fitting to a dose-response curve.
-
Western Blot for MET Phosphorylation
-
Objective: To assess the ability of the inhibitor to block MET phosphorylation.
-
Procedure:
-
Cancer cells are treated with the MET inhibitor at various concentrations for a defined time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated MET (p-MET) and total MET.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the extent of p-MET inhibition.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the MET inhibitor in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human cancer cells (e.g., MKN45, LU1901) are subcutaneously injected into the mice.[18][19]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The MET inhibitor is administered orally at different doses and schedules (e.g., once or twice daily).[18][19]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-MET).
-
Efficacy is often reported as the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).[17][18][19]
-
Conclusion
This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic profiles of this compound and other leading MET inhibitors. This compound demonstrates high selectivity and potent anti-tumor activity in preclinical models, with a pharmacokinetic profile that supports further clinical investigation.[8][17][18][19] The provided data and methodologies offer a valuable resource for researchers in the field of targeted cancer therapy, facilitating a deeper understanding of the therapeutic landscape for MET-driven malignancies. As more clinical data for this compound becomes available, its position relative to other MET inhibitors will be further clarified.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Characterization of this compound as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accp1.org [accp1.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. A pharmacokinetic-pharmacodynamic model for the MET tyrosine kinase inhibitor, savolitinib, to explore target inhibition requirements for anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apollomicsinc.com [apollomicsinc.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bosutinib
Note: The substance "Bozitinib" is likely a misspelling of "Bosutinib," a tyrosine kinase inhibitor used in cancer research and treatment. The following guidance is for the proper disposal of Bosutinib and is intended for researchers, scientists, and drug development professionals.
Bosutinib is classified as a hazardous substance, and its disposal must be managed to prevent occupational exposure and environmental contamination.[1] It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2] Furthermore, it may cause long-lasting harmful effects to aquatic life.[2] Therefore, strict adherence to disposal protocols is essential.
Waste Identification and Segregation
All materials that have come into contact with Bosutinib must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired Bosutinib powder or solutions.
-
Empty vials and packaging.
-
Contaminated Personal Protective Equipment (PPE) such as gloves, gowns, and masks.
-
Contaminated laboratory equipment (e.g., pipette tips, tubes, flasks).
-
Spill cleanup materials.
This waste must be segregated from general laboratory waste at the point of generation.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of Bosutinib waste in a laboratory setting.
Step 1: Containment at the Source
-
Immediately place all disposable items contaminated with Bosutinib into a designated, sealable, and clearly labeled hazardous waste container.[3]
-
For sharps such as needles or contaminated glass, use a designated sharps container that is puncture-resistant and leak-proof.[4]
-
Do not attempt to crush or manipulate tablets or capsules, as this can generate hazardous dust.[5]
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," or as required by your institution's and local regulations.
-
The label should identify the contents (Bosutinib) and the date of accumulation.
Step 3: Storage of Hazardous Waste
-
Store sealed hazardous waste containers in a secure, designated area away from general lab traffic.
-
This storage area should be well-ventilated and have secondary containment to manage any potential leaks.
Step 4: Final Disposal
-
Dispose of the contained hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company.[6]
-
Never dispose of Bosutinib or its contaminated materials in the regular trash or down the drain.[2][7] Releases to the environment should be avoided.[1]
Step 5: Decontamination of Reusable Equipment
-
Thoroughly decontaminate any reusable equipment that has come into contact with Bosutinib, following your institution's established procedures for cleaning cytotoxic drug contamination.
Quantitative Data for Disposal
No specific quantitative data, such as permissible environmental concentration limits for Bosutinib disposal, are available in the provided search results. Disposal regulations are typically based on the classification of the chemical as hazardous, rather than specific concentration thresholds for disposal.
| Parameter | Value | Reference |
| Environmental Concentration Limits | Not Available | N/A |
| Occupational Exposure Limits | Not Established | [6] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for determining the disposal procedures of Bosutinib. These procedures are typically established by regulatory bodies and institutional safety offices based on the known hazards of the substance.
Visualizations
Caption: Workflow for the proper segregation and disposal of Bosutinib waste.
Caption: Relationship between Bosutinib hazards and required safety controls.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ashp.org [ashp.org]
- 4. griffith.edu.au [griffith.edu.au]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. fishersci.com [fishersci.com]
- 7. oncolink.org [oncolink.org]
Personal protective equipment for handling Bozitinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bozitinib. The following procedures are based on best practices for handling potent small molecule kinase inhibitors and general guidelines for hazardous drugs in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's operations.
I. Personal Protective Equipment (PPE)
The primary routes of exposure to this compound, a powder, are inhalation of dust and dermal contact.[1] Therefore, a comprehensive PPE strategy is essential to minimize risk. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Best Practices |
| Weighing and Aliquoting (Dry Powder) | - Double Chemotherapy Gloves- Disposable Gown (impermeable)- N95 or higher Respirator- Eye Protection (Safety Goggles)- Face Shield | - Perform in a certified chemical fume hood or a powder containment hood.- Use powder-free gloves to avoid contamination.[2]- Change outer gloves immediately if contaminated.[2] |
| Solution Preparation | - Double Chemotherapy Gloves- Disposable Gown (impermeable)- Eye Protection (Safety Goggles)- Face Shield | - Prepare solutions in a chemical fume hood.- Avoid splashing by adding solvent to the powder slowly. |
| Cell Culture and In Vitro Assays | - Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses) | - Handle all solutions containing this compound within a biological safety cabinet (BSC).- Be mindful of potential aerosol generation. |
| Animal Handling (Dosing) | - Double Chemotherapy Gloves- Disposable Gown (impermeable)- Eye Protection (Safety Goggles)- N95 or higher Respirator (if aerosolization is possible) | - Use appropriate animal restraint techniques to minimize movement and potential for spills.- Decontaminate the work area thoroughly after dosing. |
| Waste Disposal | - Double Chemotherapy Gloves- Disposable Gown (impermeable)- Eye Protection (Safety Goggles) | - Handle all contaminated materials as hazardous waste. |
II. Operational Plan: Step-by-Step Handling Procedures
A structured workflow is critical to ensure safety and minimize contamination when working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions Containing this compound | - Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | - Place in a designated hazardous waste container lined with a chemotherapy waste bag. |
| Contaminated PPE (gloves, gown, etc.) | - Place in a designated hazardous waste container lined with a chemotherapy waste bag immediately after doffing. |
| Sharps (needles, syringes) | - Dispose of in a designated sharps container for hazardous materials.[3] |
All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous pharmaceutical waste.[4]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Exposure Type | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6]- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]- Seek immediate medical attention. |
| Inhalation | - Move to fresh air immediately.[5]- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.[5]- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and the laboratory supervisor.- Don appropriate PPE, including a respirator.- Contain the spill using a chemical spill kit.- Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water. |
V. This compound Signaling Pathway and PPE Selection Logic
This compound is a c-MET kinase inhibitor.[7][8] Understanding its mechanism can underscore the importance of safe handling to avoid unintended biological effects.
Caption: Simplified signaling pathway of c-MET and the inhibitory action of this compound.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
